![molecular formula C9H22Cl2N2O B1398316 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride CAS No. 1220017-33-3](/img/structure/B1398316.png)
2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis .Molecular Structure Analysis
The molecular structure of 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride is represented by the formula C9H22Cl2N2O . Its average mass is 245.190 Da and its monoisotopic mass is 244.110916 Da .Chemical Reactions Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Chemical Properties
Schiff and Mannich Bases Synthesis : Ethyl imidate hydrochlorides, including compounds structurally related to 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, are used in the synthesis of Schiff and Mannich bases, particularly from isatin derivatives. These compounds have been analyzed using IR, 1H- and 13C-NMR data (Bekircan & Bektaş, 2008).
Oxidation Studies : Research on the oxidation of derivatives of 2-(2-methyl-1-piperidinyl)ethanol, closely related to the target compound, revealed the formation of diastereomeric mixtures of oxazolidines, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Möhrle & Berkenkemper, 2007).
Antimicrobial Activity of Derivatives : A study involving the synthesis of new pyridine derivatives, which includes the amination of ethanol derivatives similar to 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, reported variable and modest antimicrobial activity against certain bacteria and fungi (Patel, Agravat & Shaikh, 2011).
Biomedical Research Applications
Synthesis of Piperidine-Based Antitumor Agents : A study on the synthesis of piperazine-based tertiary amino alcohols, closely related to the target compound, and their dihydrochlorides, highlighted their potential in tumor DNA methylation processes, indicating a possible application in antitumor research (Hakobyan et al., 2020).
Antibacterial and Antifungal Properties : The synthesis of pyridine derivatives, utilizing components similar to 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, showed antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Patel & Agravat, 2007).
Analgesic Agent Synthesis : The synthesis of 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones, involving reactions with compounds structurally related to 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, indicated higher analgesic activities than acetylsalicylic acid in some studies, pointing to its potential in pain management research (Aytemir, Uzbay & Erol, 1999).
properties
IUPAC Name |
2-[ethyl(piperidin-3-yl)amino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-11(6-7-12)9-4-3-5-10-8-9;;/h9-10,12H,2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVKXYGDOWGVRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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